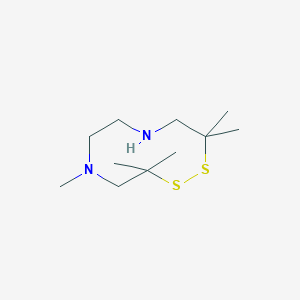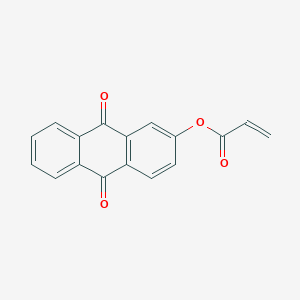
9,10-Dioxo-9,10-dihydroanthracen-2-YL prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracen-2-YL prop-2-enoate is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two keto groups at the 9 and 10 positions of the anthracene ring, which significantly influences its chemical reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracen-2-YL prop-2-enoate typically involves the reaction of anthraquinone derivatives with appropriate reagents. One common method is the reaction of 9,10-anthraquinone with prop-2-enoic acid under acidic or basic conditions to form the ester linkage. The reaction conditions often include the use of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracen-2-YL prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional keto or carboxyl groups, while reduction can produce hydroxyanthracene derivatives.
Aplicaciones Científicas De Investigación
9,10-Dioxo-9,10-dihydroanthracen-2-YL prop-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism by which 9,10-Dioxo-9,10-dihydroanthracen-2-YL prop-2-enoate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For instance, its derivatives may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby exhibiting anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde
- 2-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid
- 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Uniqueness
Compared to similar compounds, 9,10-Dioxo-9,10-dihydroanthracen-2-YL prop-2-enoate is unique due to its ester functional group, which imparts distinct chemical reactivity and properties. This ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
142180-40-3 |
|---|---|
Fórmula molecular |
C17H10O4 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
(9,10-dioxoanthracen-2-yl) prop-2-enoate |
InChI |
InChI=1S/C17H10O4/c1-2-15(18)21-10-7-8-13-14(9-10)17(20)12-6-4-3-5-11(12)16(13)19/h2-9H,1H2 |
Clave InChI |
MAGYJPQXBMFWSB-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



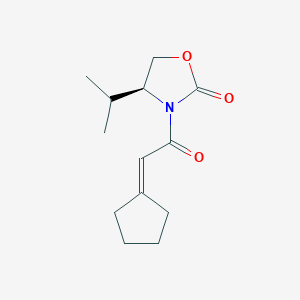
![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)


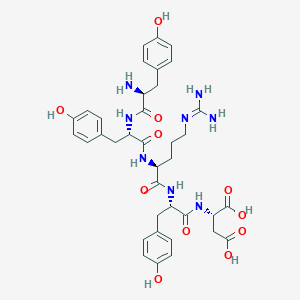

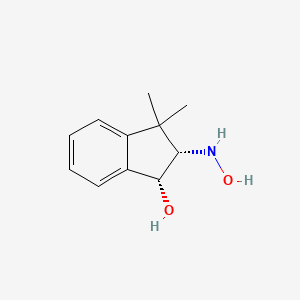
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
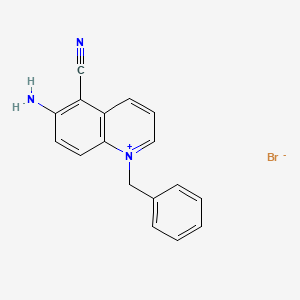
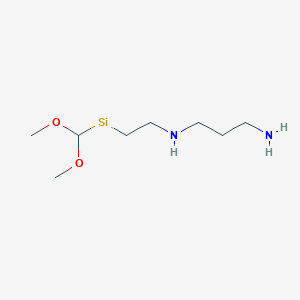
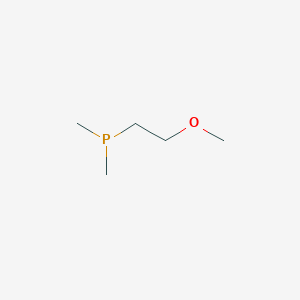
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
